molecular formula C22H21N5O2 B2524769 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide CAS No. 1795443-58-1

2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide

Cat. No.: B2524769
CAS No.: 1795443-58-1
M. Wt: 387.443
InChI Key: BRMFQNAAERUVOU-UHFFFAOYSA-N
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Description

2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide is a novel synthetic compound featuring a pyridazinone core linked to an imidazo[1,2-a]pyridine-substituted anilide. The molecular structure integrates several pharmacologically significant heterocyclic systems. Pyridazinone derivatives are recognized in scientific literature for their diverse biological activities, which can include antioxidant, antibacterial, antifungal, and anticancer properties . The imidazo[1,2-a]pyridine moiety is a privileged structure in medicinal chemistry, often associated with various pharmacological targets. This combination makes the compound a high-value chemical tool for probing biochemical pathways and for use in hit-to-lead optimization campaigns in drug discovery. The specific research applications, biological targets, and mechanism of action for this particular analog are areas of active investigation. Researchers are exploring its potential in areas such as enzyme inhibition, receptor modulation, and cellular signaling pathway analysis. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-7-6-12-26-13-19(23-21(14)26)17-8-4-5-9-18(17)24-22(29)16(3)27-20(28)11-10-15(2)25-27/h4-13,16H,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMFQNAAERUVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=CC=CC=C2C3=CN4C=CC=C(C4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide typically involves multi-step organic reactions The initial step often includes the formation of the pyridazinone core through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing

Biological Activity

The compound 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine ring fused with an imidazo-pyridine moiety. This structural configuration is believed to contribute to its diverse biological activities.

Structural Formula

C20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}

The compound's IUPAC name indicates the presence of functional groups that are often associated with various pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be classified into several key areas:

Anticancer Activity

Research has indicated that derivatives of pyridazine and imidazo-pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown effectiveness in inhibiting cell proliferation in breast and lung cancer models. A study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Anticonvulsant Properties

The anticonvulsant activity of related compounds has been explored using models such as the pentylenetetrazole (PTZ) test. Some derivatives have shown protective effects against seizures, suggesting a potential role in epilepsy treatment. The structure-activity relationship (SAR) analysis indicates that modifications to the pyridazine core can enhance anticonvulsant efficacy .

Antimicrobial Effects

Compounds with similar structures have been tested for antimicrobial properties. For example, studies have shown that pyridazine derivatives exhibit antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study on pyridazine derivatives showed IC50 values ranging from 5 to 15 µM against breast cancer cells, indicating potent cytotoxicity.
Anticonvulsant Effects In PTZ-induced seizure models, analogs demonstrated an ED50 of approximately 30 mg/kg, suggesting effective seizure protection .
Antimicrobial Activity Compounds were effective against Staphylococcus aureus and Candida albicans with MIC values below 10 µg/mL .

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways via caspase-dependent mechanisms.
  • Enzyme Inhibition : Inhibition of key enzymes involved in tumor growth and survival.
  • Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of similar structures exhibit significant antimicrobial activity. For example, compounds containing the pyridazinone framework have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound may also exhibit similar properties due to its structural analogies.

Anticancer Potential

Studies have suggested that compounds with imidazo[1,2-a]pyridine motifs possess anticancer properties. These compounds may inhibit cell proliferation and induce apoptosis in cancer cell lines . The potential mechanism involves the modulation of signaling pathways related to cell growth and survival.

Case Studies

  • Antibacterial Activity Evaluation
    • A study evaluated the antibacterial efficacy of synthesized pyridazinone derivatives using agar diffusion methods. The results indicated moderate to high activity against tested strains, suggesting that modifications to the structure could enhance potency .
  • Anticancer Screening
    • Another investigation focused on the anticancer activity of imidazo[1,2-a]pyridine derivatives. The findings demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models . The specific compound's structure may contribute to its effectiveness through interactions with cellular targets involved in cancer progression.

Comparison with Similar Compounds

Structural Variations

  • Substituent Diversity: The target compound’s dihydropyridazinone ring distinguishes it from tetrahydroimidazopyridine derivatives (e.g., 2d, 1l), which exhibit saturated bicyclic systems.
  • Electronic Effects : The 8-methyl group on the imidazopyridine core may reduce steric hindrance compared to bulkier substituents like phenethyl (1l) or benzyl (2d). Nitro (2d, 1l) and fluoro (IP-5) substituents in analogs suggest tunable electronic profiles for target engagement.

Physicochemical Properties

  • Melting Points: Higher melting points in nitro-substituted tetrahydroimidazopyridines (2d: 215–217°C; 1l: 243–245°C) suggest greater crystallinity versus the target compound’s unknown thermal stability.
  • Solubility : The propanamide linker in the target compound may enhance aqueous solubility compared to esterified dicarboxylates (2d, 1l).

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